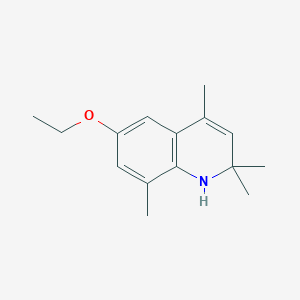
6-Ethoxy-2,2,4,8-tetramethyl-1,2-dihydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxy-2,2,4,8-tetramethyl-1,2-dihydroquinoline is a quinoline derivative known for its antioxidant properties. This compound is often studied for its potential applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-2,2,4,8-tetramethyl-1,2-dihydroquinoline typically involves the alkylation of 2,2,4,8-tetramethyl-1,2-dihydroquinoline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-2,2,4,8-tetramethyl-1,2-dihydroquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halides or other nucleophiles.
Major Products Formed
Oxidation: The major products are nitroxides, which are stable radicals.
Reduction: The products depend on the specific reducing agent and conditions used.
Substitution: The products vary based on the substituent introduced.
Scientific Research Applications
6-Ethoxy-2,2,4,8-tetramethyl-1,2-dihydroquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-ethoxy-2,2,4,8-tetramethyl-1,2-dihydroquinoline involves its ability to donate electrons and neutralize free radicals. The compound’s structure allows for the delocalization of unpaired electrons, stabilizing the radical form and preventing further oxidative damage . This antioxidant activity is crucial in protecting cells and materials from oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Ethoxyquin: A related compound with similar antioxidant properties.
6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline: Another quinoline derivative with comparable chemical behavior.
Uniqueness
6-Ethoxy-2,2,4,8-tetramethyl-1,2-dihydroquinoline is unique due to its specific substitution pattern, which influences its reactivity and stability. The presence of the ethoxy group and multiple methyl groups enhances its antioxidant properties and makes it a valuable compound for various applications .
Properties
CAS No. |
127702-78-7 |
|---|---|
Molecular Formula |
C15H21NO |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
6-ethoxy-2,2,4,8-tetramethyl-1H-quinoline |
InChI |
InChI=1S/C15H21NO/c1-6-17-12-7-10(2)14-13(8-12)11(3)9-15(4,5)16-14/h7-9,16H,6H2,1-5H3 |
InChI Key |
MLEWXZAGAJGYSV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C(=C1)C)NC(C=C2C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















